molecular formula C21H20N4O2S B14935428 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B14935428
M. Wt: 392.5 g/mol
InChI Key: NQEGQMKTAAQYAZ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiadiazole and indole moieties in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Coupling with Indole Derivative: The indole moiety can be coupled with the thiadiazole derivative through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Benzyl halides, methyl iodide, or dimethyl sulfate in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole or indole derivatives.

    Substitution: Formation of substituted benzyl or indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide likely involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that are involved in the biological activity of the compound.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-1H-indol-1-yl)propanamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chloro-1H-indol-1-yl)propanamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitro-1H-indol-1-yl)propanamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C21H20N4O2S/c1-27-18-9-5-8-17-16(18)10-12-25(17)13-11-19(26)22-21-24-23-20(28-21)14-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,22,24,26)

InChI Key

NQEGQMKTAAQYAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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